Phthalazine-5-carbonitrile
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Overview
Description
Phthalazine-5-carbonitrile is a heterocyclic compound containing a phthalazine ring with a nitrile group at the 5-position
Preparation Methods
Synthetic Routes and Reaction Conditions
Phthalazine-5-carbonitrile can be synthesized through various methods. One common approach involves the reaction of phthalhydrazide with aromatic aldehydes and malononitrile under solvent-free conditions using catalysts such as zirconium oxide nanoparticles . Another method utilizes zinc–proline complex as a catalyst in a one-pot three-component reaction involving aromatic aldehyde, malononitrile, and phthalhydrazide .
Industrial Production Methods
Industrial production of this compound typically involves multi-component reactions (MCRs) due to their efficiency and shorter reaction times. These methods often employ reusable nanoscale heterogeneous catalysts, which offer high catalytic activity and are environmentally friendly .
Chemical Reactions Analysis
Types of Reactions
Phthalazine-5-carbonitrile undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the nitrile group, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or alcohols under basic conditions.
Major Products Formed
Oxidation: Phthalazine-5-carboxylic acid.
Reduction: Phthalazine-5-methylamine.
Substitution: Various substituted phthalazine derivatives depending on the nucleophile used.
Scientific Research Applications
Phthalazine-5-carbonitrile has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of phthalazine-5-carbonitrile involves its interaction with specific molecular targets and pathways. For instance, its derivatives have been shown to inhibit certain enzymes or receptors, leading to their biological effects. The exact molecular targets and pathways can vary depending on the specific derivative and its application .
Comparison with Similar Compounds
Similar Compounds
- Phthalazine-5-carboxylic acid
- Phthalazine-5-methylamine
- 1H-pyrazolo[1,2-b]phthalazine-5,10-dione
Uniqueness
Phthalazine-5-carbonitrile is unique due to its nitrile group, which allows for further functionalization and derivatization.
Properties
IUPAC Name |
phthalazine-5-carbonitrile |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5N3/c10-4-7-2-1-3-8-5-11-12-6-9(7)8/h1-3,5-6H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FLHOYQCMKVHSMB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=CN=NC=C2C(=C1)C#N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5N3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
155.16 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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